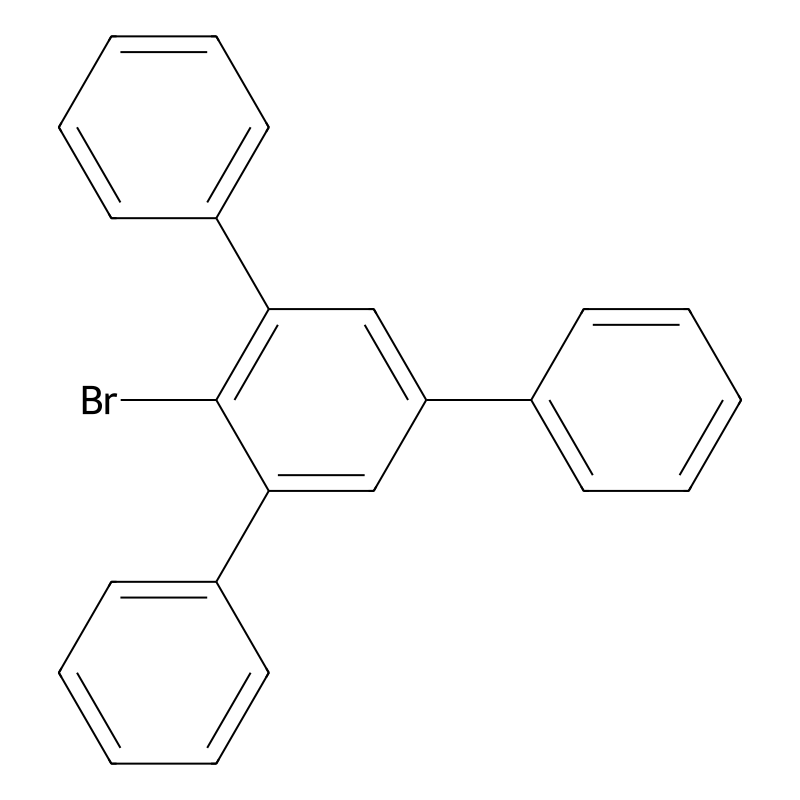

2-Bromo-1,3,5-triphenylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-Bromo-1,3,5-triphenylbenzene is a well-known organic molecule with the chemical formula C24H17Br. Its synthesis has been reported in various scientific publications, employing different methods such as Suzuki-Miyaura coupling, Heck reaction, and Ullmann condensation. These reactions involve the coupling of a bromobenzene derivative with three triphenyl units, often requiring specialized catalysts and reaction conditions [, , ].

Physical and Chemical Properties:

The physical and chemical properties of 2-Bromo-1,3,5-triphenylbenzene have been investigated in several studies. It is reported to be a white crystalline solid with a melting point of around 230°C. It exhibits low solubility in water but is soluble in common organic solvents like dichloromethane, chloroform, and benzene [].

Applications in Material Science:

Research suggests potential applications of 2-Bromo-1,3,5-triphenylbenzene in the field of material science. Studies have explored its use as a precursor for the synthesis of organic light-emitting diodes (OLEDs) due to its rigid structure and potential charge transport properties []. Additionally, research has investigated its potential as a hole-transporting material in organic photovoltaic (OPV) devices [].

2-Bromo-1,3,5-triphenylbenzene is an aromatic compound with the molecular formula and a molecular weight of approximately 385.3 g/mol. It is characterized by a bromine atom substituted at the second position of the 1,3,5-triphenylbenzene structure. This compound appears as a solid with a melting point ranging from 128.0°C to 132.0°C and a boiling point of approximately 479.7°C at standard atmospheric pressure . Its density is reported to be around 1.278 g/cm³ .

The primary chemical reaction involving 2-bromo-1,3,5-triphenylbenzene is its synthesis through electrophilic bromination of 1,3,5-triphenylbenzene. In this reaction, bromine is added to the aromatic compound in the presence of acetic acid and dichloromethane at elevated temperatures (40°C) for about 16 hours. The product can be purified through recrystallization from solvents like tert-butyl methyl ether and ethanol, yielding approximately 93% .

The synthesis of 2-bromo-1,3,5-triphenylbenzene can be achieved through the following steps:

- Starting Materials: 1,3,5-triphenylbenzene (5.1 g) and bromine (3.2 g).

- Reaction Medium: Dichloromethane (30 ml) and acetic acid (6 ml).

- Procedure:

- Bromine is slowly added to a stirred suspension of the starting material.

- The mixture is maintained at 40°C for 16 hours.

- After completion, water is added to quench excess bromine.

- The product is extracted using ammonia and purified through recrystallization.

This method yields high purity and significant amounts of the desired compound .

2-Bromo-1,3,5-triphenylbenzene has potential applications in various fields:

- Material Science: As a building block for organic light-emitting diodes (OLEDs) and other photonic devices due to its fluorescent properties.

- Chemical Sensors: Its structural characteristics allow it to be utilized in sensors for detecting nitroaromatic compounds and other pollutants .

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving 2-bromo-1,3,5-triphenylbenzene primarily focus on its role as a sensor or receptor in supramolecular chemistry. For instance, its ability to form π-π interactions with various analytes enhances its application in detecting hazardous materials like trinitrotoluene (TNT) and dinitrotoluene (DNT) . These interactions are crucial for developing sensitive detection methods in environmental monitoring.

Several compounds share structural similarities with 2-bromo-1,3,5-triphenylbenzene. Here are some notable examples:

| Compound Name | CAS Number | Notable Features |

|---|---|---|

| 1,3,5-Triphenylbenzene | 612-71-5 | Base structure lacking halogen substitution |

| 2-Bromo-4-methylphenylbenzene | 10368-73-7 | Similar bromination pattern but different substituents |

| 4-Bromo-1,3-diphenylbenzene | 10368-73-7 | Different positioning of bromine affecting reactivity |

| Triphenylene | 217-59-9 | Polycyclic aromatic hydrocarbon without halogens |

Uniqueness: The presence of the bromine atom at the second position distinguishes 2-bromo-1,3,5-triphenylbenzene from other triphenyl derivatives by altering its reactivity and potential applications in organic synthesis and materials science.

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant